

Head-to-Head Comparison of DAPK1 Inhibitors: CPR005231 and Related Compounds

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Compound of Interest

Compound Name: CPR005231

Cat. No.: B1192506

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel Death-associated protein kinase 1 (DAPK1) inhibitor, **CPR005231**, with other notable DAPK1 inhibitors: HS38, Morin, and Purpurin. The information is intended to assist researchers in selecting the appropriate compound for their studies in areas such as neurodegenerative diseases, oncology, and ischemic stroke.^[1]

Quantitative Comparison of DAPK1 Inhibitors

The following table summarizes the key quantitative data for **CPR005231** and the selected related compounds. These values indicate the potency of the compounds in inhibiting DAPK1 activity.

Compound	Type	IC50 (nM)	Kd (nM)	Target Binding
CPR005231	Synthetic Small Molecule	247	240	ATP Pocket of DAPK1
HS38	Pyrazolo[3,4-d]pyrimidinone	200	300	ATP Pocket of DAPK1
Morin	Natural Flavonoid	11,000	-	Binds to K42 residue
Purpurin	Natural Anthraquinone	-	370	ATP Site of DAPK1

Signaling Pathways of DAPK1

DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in multiple cellular processes, most notably apoptosis (programmed cell death) and autophagy (a cellular recycling process).[2] Its dysregulation is implicated in various diseases, including Alzheimer's disease, ischemic stroke, and cancer. The following diagram illustrates the central role of DAPK1 in these signaling cascades.

DAPK1 Signaling in Apoptosis and Autophagy

Experimental Methodologies

The following sections detail the typical experimental protocols used to characterize the inhibitory activity of compounds against DAPK1.

DAPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies DAPK1 activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

- DAPK1 enzyme
- Substrate (e.g., Myelin Basic Protein, MBP)

- ATP
- Test compound (e.g., **CPR005231**)
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
- Reaction Setup:
 - Add 1 µl of the test compound dilution or DMSO (as a control) to the wells of a 384-well plate.
 - Add 2 µl of DAPK1 enzyme solution.
 - Add 2 µl of a substrate/ATP mixture.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence using a plate reader. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (K_d) of a compound to its target protein by directly measuring the heat changes that occur upon binding.

Materials:

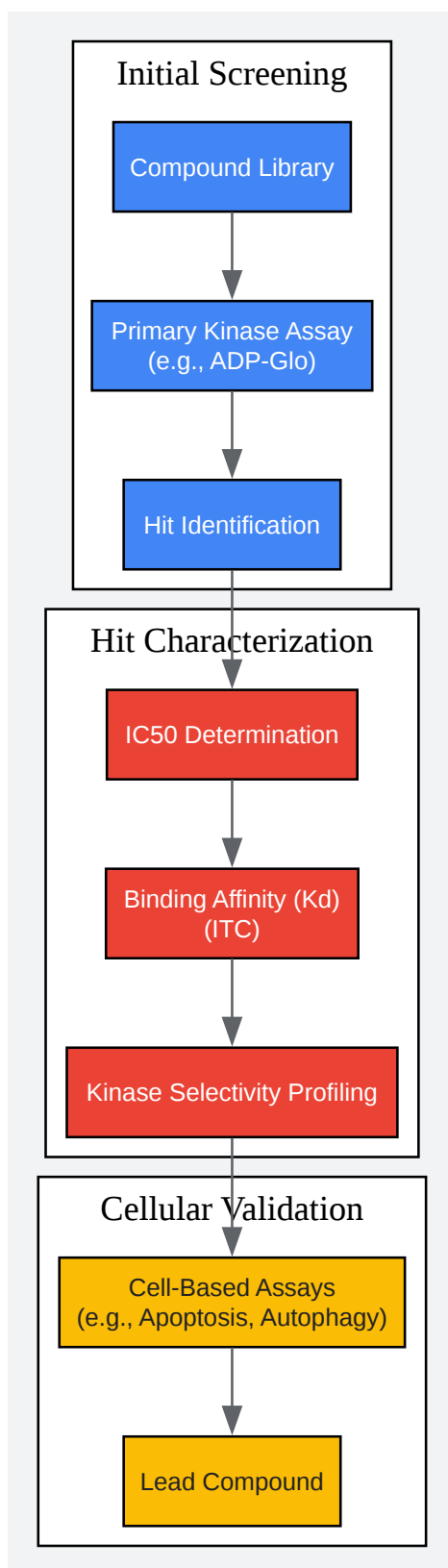
- Purified DAPK1 protein
- Test compound (e.g., **CPR005231**)
- ITC Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM TCEP)
- Isothermal Titration Calorimeter

Procedure:

- Sample Preparation:
 - Dialyze the DAPK1 protein and the test compound in the same ITC buffer to minimize buffer mismatch effects.
 - Degas both the protein and compound solutions to prevent air bubbles.
- ITC Experiment:
 - Load the DAPK1 solution into the sample cell of the calorimeter.
 - Load the test compound solution into the injection syringe.
 - Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.
- Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of the compound to the protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Experimental Workflow Visualization

The following diagram outlines a general workflow for the identification and characterization of DAPK1 inhibitors.



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Workflow for DAPK1 Inhibitor Discovery

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References

- 1. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 2. Structural and thermodynamic analyses of interactions between death-associated protein kinase 1 and anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
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